molecular formula C25H26BrN5O13 B1226930 Surugatoxin CAS No. 40957-92-4

Surugatoxin

Katalognummer: B1226930
CAS-Nummer: 40957-92-4
Molekulargewicht: 684.4 g/mol
InChI-Schlüssel: BYUCWVNHAZPTMA-RVJSENRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Surugatoxin is a member of pteridines.

Wissenschaftliche Forschungsanwendungen

Introduction to Surugatoxin

This compound (SGTX) is a potent neurotoxin derived from the Japanese ivory mollusk, Babylonia japonica. It functions primarily as a ganglionic blocker of nicotinic acetylcholine receptors (nAChRs), exhibiting significant pharmacological properties that have implications in both toxicology and potential therapeutic applications. This article explores the various applications of this compound, focusing on its scientific research applications, pharmacological effects, and case studies.

Neuroscience Research

This compound's ability to block nAChRs makes it a valuable tool in neuroscience research for studying synaptic transmission and receptor function. Its effects on various animal models have been documented:

  • Mice : At intravenous doses of 0.5-1.0 mg/kg, SGTX induces gait disturbances and mydriasis. Higher doses (20–40 mg/kg) lead to respiratory depression and tremors .
  • Rats : It significantly depresses orthodromic transmission, with synaptic potential reduction correlating with stimulus frequency .
  • Cats : SGTX causes hypotension lasting 1–2 hours, which is resistant to atropine or propranolol treatment .

Toxicology

This compound has been implicated in food poisoning outbreaks associated with the consumption of contaminated mollusks. A notable incident occurred in 1965 in Japan, where ingestion led to symptoms such as visual disturbances and gastrointestinal distress . Understanding its toxicological profile aids in assessing risks associated with seafood consumption.

Clinical Research Potential

While this compound has not been extensively developed for clinical use, it has been referenced in patents concerning muscle injury treatments and protein kinase inhibitors. Specifically, it is listed in U.S. patents for its potential relevance in these therapeutic contexts .

Case Study 1: Food Poisoning Outbreak

In September 1965, a food poisoning outbreak linked to Babylonia japonica resulted in 26 cases of severe symptoms including mydriasis and abdominal distention. This incident highlighted the clinical significance of this compound and underscored the need for monitoring seafood safety .

Case Study 2: Pharmacological Effects on Blood Pressure

Research involving anesthetized cats demonstrated that this compound (50 nmol/kg i.v.) caused prolonged hypotension that was not blocked by traditional antagonists like atropine or propranolol. This finding suggests unique mechanisms of action that warrant further investigation into cardiovascular applications .

Research Findings

Application AreaKey Findings
NeuroscienceEffective ganglionic blockade; useful for studying nAChR function
ToxicologyProven link to food poisoning; symptoms include visual and gastrointestinal disturbances
Clinical PotentialListed in patents for muscle injury treatment; requires further research for therapeutic efficacy

Eigenschaften

CAS-Nummer

40957-92-4

Molekularformel

C25H26BrN5O13

Molekulargewicht

684.4 g/mol

IUPAC-Name

[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate

InChI

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1

InChI-Schlüssel

BYUCWVNHAZPTMA-RVJSENRVSA-N

SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

Isomerische SMILES

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O

Kanonische SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

Synonyme

surugatoxin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Surugatoxin
Reactant of Route 2
Surugatoxin
Reactant of Route 3
Surugatoxin
Reactant of Route 4
Surugatoxin
Reactant of Route 5
Surugatoxin
Reactant of Route 6
Surugatoxin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.